3-Bromo-5-methylbenzylamine
Overview
Description
3-Bromo-5-methylbenzylamine is a specialty chemical . It is used in various applications, including as an intermediate in the synthesis of other chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C8H10BrN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,5,10H2,1H3
. This indicates that the compound consists of 8 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . Physical and Chemical Properties Analysis
This compound has a molecular weight of 200.08 . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Photodynamic Therapy for Cancer : A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new derivatives of zinc phthalocyanine substituted with benzenesulfonamide groups. These derivatives exhibit useful properties for photodynamic therapy applications, including high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Anticancer Properties : Zhao et al. (2005) isolated new bromophenols coupled with amino acids and nucleosides from the red alga Rhodomela confervoides. Although these compounds were inactive against several microorganisms and human cancer cell lines, their unique structure suggests potential in biological applications (Zhao et al., 2005).
Synthetic Technology in Organic Chemistry : A study on N,N-Dimethyl-4-nitrobenzylamine, a similar compound to 3-Bromo-5-methylbenzylamine, by Wang Ling-ya (2015) discusses its importance as an intermediate in organic synthesis, with applications in medicine, pesticides, and chemical fields. The study suggests potential uses for this compound in similar domains (Wang Ling-ya, 2015).
Palladium-Catalyzed Synthesis : Neukom, Aquino, and Wolfe (2011) reported a new synthesis of 1,4-benzodiazepines using palladium-catalyzed coupling of N-allyl-2-aminobenzylamine derivatives. This research indicates the potential of this compound in facilitating similar synthetic processes (Neukom, Aquino, & Wolfe, 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3-bromo-5-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQTVASWWMLTLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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